4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide is part of a broader class of compounds involving dioxopiperazines and carboxamides, which have been explored for their diverse synthetic applications and chemical properties. Dioxopiperazines, for instance, can be synthesized from amino acid-derived alpha-quaternary alpha-amino nitriles through a process involving cyano hydration, cyclization, and N-alkylation. This methodology has been applied to various amino acid derivatives, demonstrating the versatility of dioxopiperazines in chemical synthesis (González-Vera, García-López, & Herranz, 2005). Additionally, carboxamide compounds have been investigated for their potential nootropic effects, showcasing the interest in carboxamide derivatives for biological activity studies (Valenta, Urban, Taimr, & Polívka, 1994).
Biological Activities and Applications
The compound's framework has prompted investigations into its potential biological activities. For example, pyrazolopyrimidines derivatives, structurally related to this compound, have been synthesized and evaluated for their anticancer and anti-inflammatory properties, indicating the therapeutic potential of such compounds (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016). Moreover, the synthesis of crystalline forms of related compounds has been optimized using triphosgene, highlighting the importance of developing efficient synthesis methods for potential pharmaceutical applications (Wei, Li, Yang, Chang, & Yanwei, 2008).
Drug Discovery and Design
The structural features of this compound lend themselves to drug discovery efforts, particularly in the design of novel therapeutic agents targeting specific biological pathways. For instance, the design and synthesis of novel 5-HT3 receptor antagonists for the potential treatment of depression demonstrate the relevance of similar compounds in neuropsychiatric drug development (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Future Directions
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide”, it’s difficult to provide a detailed explanation of its interaction with its targets and any resulting changes.
Biochemical Pathways
Indole derivatives are involved in a variety of biochemical pathways due to their broad-spectrum biological activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on the specific compound
Result of Action
The molecular and cellular effects of indole derivatives can vary widely depending on the specific compound and its targets
Action Environment
Environmental factors can influence the action, efficacy, and stability of indole derivatives . .
Biochemical Analysis
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-ethyl-N-[2-(1-methylindol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-21-10-11-22(17(24)16(21)23)18(25)19-8-6-13-4-5-15-14(12-13)7-9-20(15)2/h4-5,7,9,12H,3,6,8,10-11H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPUTTAMHOOQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCC2=CC3=C(C=C2)N(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.